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Introduction

SJ6986 is a novel molecular glue that selectively targets the G1 to S phase transition 1 and 2
(GSPT1 and GSPT?2) proteins for degradation.[1][2] By inducing the proximity of GSPT1/2 to
the CRL4AM"CRBN" E3 ubiquitin ligase complex, SJ6986 triggers their ubiquitination and
subsequent proteasomal degradation.[3][4] This targeted protein degradation leads to
apoptosis and cell cycle arrest in various cancer cell lines, particularly in acute lymphoblastic
leukemia (ALL).[3][5][6] While the primary mechanism of action is established, a
comprehensive understanding of the downstream transcriptional consequences of GSPT1/2
degradation is crucial for elucidating the full spectrum of SJ6986's effects, identifying
biomarkers of response, and uncovering potential resistance mechanisms.

This document provides a detailed protocol for conducting an RNA sequencing (RNA-seq)
analysis of cancer cells treated with SJ6986. The aim is to identify differentially expressed
genes and dysregulated pathways resulting from GSPT1/2 degradation, thereby offering
deeper insights into the compound's therapeutic effects.

Experimental Design
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A well-controlled experimental design is critical for obtaining high-quality and interpretable

RNA-seq data. The following outlines a recommended experimental setup:

Parameter Recommendation Rationale
Acute Lymphoblastic Leukemia  SJ6986 has demonstrated
Cell Line (e.g., NALM-6, REH) or other potent activity in ALL cell lines.
sensitive cancer cell line [3]
A concentration known to
SJ6986 (e.g., 100 nM) vs. ) )
Treatment ) induce GSPT1/2 degradation
Vehicle (e.g., 0.1% DMSO) )
and apoptosis should be used.
Multiple time points allow for
] ) the characterization of early
Time Points 6, 12, and 24 hours o
and late transcriptional
responses.
] ) ) Ensures statistical power for
) 3 biological replicates per ] ] ]
Replicates differential expression

condition and time point

analysis.

Experimental Workflow

The overall experimental workflow for the RNA sequencing analysis of SJ6986-treated cancer

cells is depicted below.
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Figure 1: Experimental workflow for RNA sequencing analysis.
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Detailed Protocols
Cell Culture and SJ6986 Treatment

e Culture the selected cancer cell line (e.g., NALM-6) in appropriate media and conditions until
the desired cell number is reached for the experiment.

o Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic
growth phase at the time of treatment.

e Prepare a stock solution of SJ6986 in a suitable solvent (e.g., DMSO).

o Treat the cells with the final concentration of SJ6986 or an equivalent volume of the vehicle
control.

¢ Incubate the treated cells for the predetermined time points (6, 12, and 24 hours).
o At each time point, harvest the cells by centrifugation and wash with ice-cold PBS.

o Proceed immediately to RNA extraction or store the cell pellets at -80°C.

Total RNA Extraction

o Extract total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini
Kit, Qiagen) according to the manufacturer's instructions.

 Include an on-column DNase digestion step to remove any contaminating genomic DNA.

¢ Elute the RNA in nuclease-free water.

RNA Quality Control

Assess the quality and quantity of the extracted RNA:
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Metric Method Acceptable Range
Spectrophotometry (e.g.,

Concentration P P y(eg > 20 ng/pL
NanoDrop)

Purity (A260/A280) Spectrophotometry 18-21

Purity (A260/A230) Spectrophotometry >1.8

] Agilent Bioanalyzer or

Integrity (RIN) ) > 8.0

equivalent

RNA Sequencing Library Preparation

o MRNA Purification: Isolate mMRNA from the total RNA using oligo(dT) magnetic beads.

o Fragmentation and Priming: Fragment the purified mMRNA and prime it for first-strand cDNA
synthesis.

o First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase

and random primers.
o Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

e End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A’
nucleotide to the 3' ends.

o Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

o PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient
quantity for sequencing.

 Library Quality Control: Assess the quality and size distribution of the final library using an
Agilent Bioanalyzer.

Sequencing

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., lllumina
NovaSeq) to a recommended depth of 20-30 million reads per sample.
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Data Analysis Workflow

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from
the RNA-seq data.

Quality Control of Sequencing Data

o Use tools like FastQC to assess the quality of the raw sequencing reads.

o Trim adapter sequences and low-quality bases using tools such as Trimmomatic.

Alighment to Reference Genome

 Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-
aware aligner like STAR or HISAT?2.

Gene Expression Quantification

¢ Quantify the number of reads mapping to each gene using tools like featureCounts or
HTSeq.

Differential Gene Expression Analysis

o Perform differential gene expression analysis between SJ6986-treated and vehicle-treated
samples at each time point using packages like DESeq2 or edgeR in R.

« |dentify genes with a statistically significant change in expression (e.g., adjusted p-value <
0.05 and log2 fold change > 1 or < -1).

Pathway and Gene Set Enrichment Analysis

o Perform pathway analysis on the list of differentially expressed genes using databases such
as Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and
Reactome.

o This analysis will identify biological pathways and processes that are significantly enriched in
the set of differentially expressed genes.

Expected Quantitative Data
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The following table provides an example of the expected output from the differential gene
expression analysis.

Gene Symbol log2FoldChange p-value Adjusted p-value
JUN 2.58 1.2e-50 3.4e-46
FOS 2.15 4.5e-45 8.1e-41
MYC -1.89 7.8e-32 9.2e-28
CDKNI1A 1.75 2.3e-28 1.9e-24
GADDA45A 1.98 5.6e-25 3.7e-21

Signaling Pathway Visualization

The primary mechanism of action of SJ6986 involves the targeted degradation of GSPT1/2.
The downstream consequences of this degradation can be investigated through the analysis of
differentially expressed genes and their associated pathways.
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SJ6986 Mechanism of Action
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Figure 2: SJ6986 mechanism and downstream effects.
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By following these detailed protocols, researchers can effectively utilize RNA sequencing to
unravel the transcriptomic landscape of cancer cells treated with SJ6986, leading to a more
profound understanding of its anti-cancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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